4-[(2R)-1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole
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Overview
Description
4-[(2R)-1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyrrolidine ring, and a fluoropyridine moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which is then functionalized with a sulfonyl group. The fluoropyridine moiety is introduced through a nucleophilic substitution reaction. Finally, the thiazole ring is constructed via a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(2R)-1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-[(2R)-1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound is investigated for its use in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-[(2R)-1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, influencing pathways involved in disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2R)-1-(5-chloropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole
- 4-[(2R)-1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole
- 4-[(2R)-1-(5-methylpyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole
Uniqueness
The uniqueness of 4-[(2R)-1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole lies in its fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its ability to interact with biological targets.
Properties
IUPAC Name |
4-[(2R)-1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S2/c1-9-16-12(8-20-9)13-3-2-4-17(13)21(18,19)11-5-10(14)6-15-7-11/h5-8,13H,2-4H2,1H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQAKWYQPUCMPN-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2CCCN2S(=O)(=O)C3=CN=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)[C@H]2CCCN2S(=O)(=O)C3=CN=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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